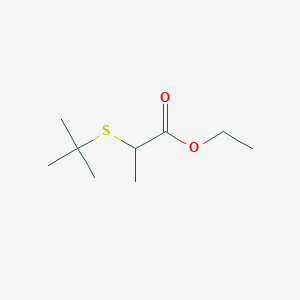
Ethyl 2-(tert-butylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(tert-butylsulfanyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tert-butylsulfanyl group attached to the second carbon of the propanoate chain, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(tert-butylsulfanyl)propanoate can be synthesized through the esterification of 2-(tert-butylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(tert-butylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(tert-butylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 2-(tert-butylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The sulfanyl group may also play a role in modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl propanoate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Methyl 2-(tert-butylsulfanyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(methylsulfanyl)propanoate: Contains a methylsulfanyl group instead of a tert-butylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
91502-99-7 |
|---|---|
Formule moléculaire |
C9H18O2S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
ethyl 2-tert-butylsulfanylpropanoate |
InChI |
InChI=1S/C9H18O2S/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
SXCCZJKQZMXSKE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



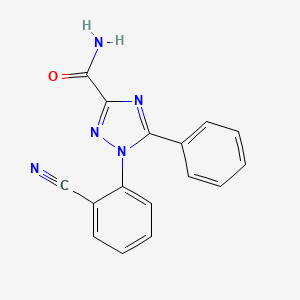
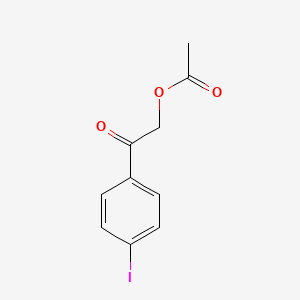

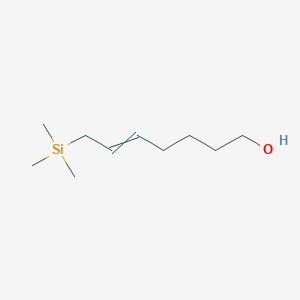
methanone](/img/structure/B14348083.png)
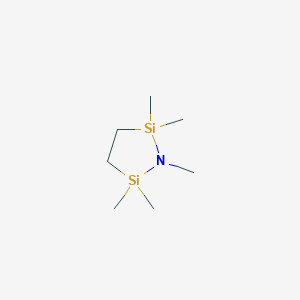
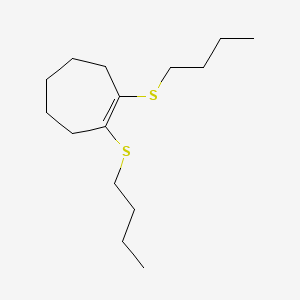
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
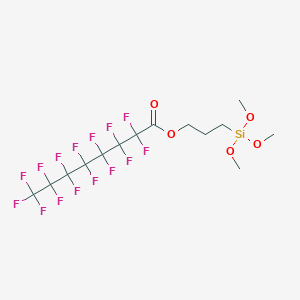

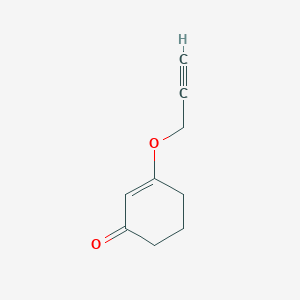
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
